REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.C1CCC(N=C=NC2CCCCC2)CC1.[C:28](=S)=[S:29]>C(OCC)C>[F:1][C:2]([F:11])([F:12])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][N:8]=[C:28]=[S:29])=[CH:5][CH:4]=1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
FC(C1=CC=C(CN)C=C1)(F)F
|
Name
|
|
Quantity
|
11.78 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
WAIT
|
Details
|
it was left
|
Type
|
FILTRATION
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Details
|
The reaction solution was filtered
|
Type
|
WASH
|
Details
|
the residue was washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting oily product was purified by column chromatography silica gel
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(CN=C=S)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |